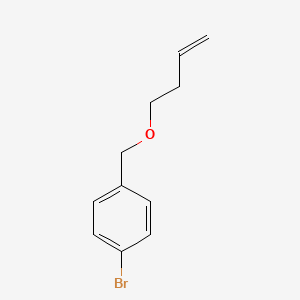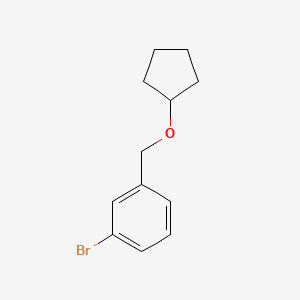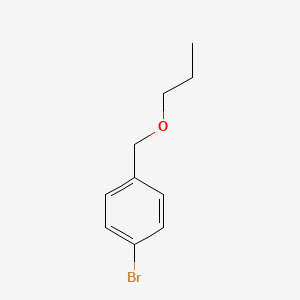
1-bromo-4-(propoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-(propoxymethyl)benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromine atom attached to the benzyl alcohol moiety, which is further linked to a propyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(propoxymethyl)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of 4-bromobenzyl alcohol with n-propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion generated from the alcohol attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative energy sources such as microwave irradiation can further improve the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-(propoxymethyl)benzene can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzyl alcohol moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, ammonium bromide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Major Products Formed
Oxidation: 4-Bromobenzaldehyde.
Substitution: Various substituted benzyl ethers.
Reduction: Corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-bromo-4-(propoxymethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and hydrocarbons .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but lacks the propyl ether group.
4-Chlorobenzyl alcohol: Similar structure with a chlorine atom instead of bromine.
2-Bromobenzyl alcohol: Bromine atom is positioned at the ortho position instead of the para position.
4-Bromophenethyl alcohol: Contains an ethyl group instead of a propyl group.
Uniqueness
1-bromo-4-(propoxymethyl)benzene is unique due to the presence of both the bromine atom and the propyl ether group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-bromo-4-(propoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFROLRVUHEMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


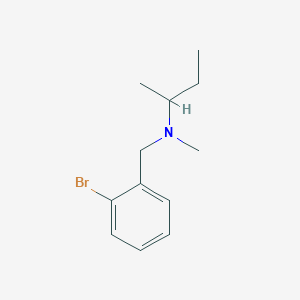
![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)
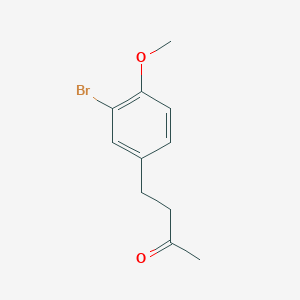
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone](/img/structure/B7867228.png)

